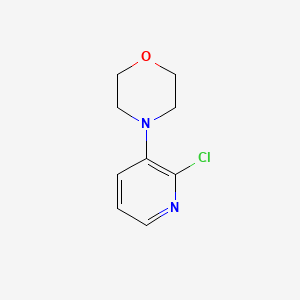

4-(2-Chloropyridin-3-yl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-chloropyridin-3-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-9-8(2-1-3-11-9)12-4-6-13-7-5-12/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAZVILXVGXDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10680650 | |

| Record name | 4-(2-Chloropyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54231-44-6 | |

| Record name | 4-(2-Chloropyridin-3-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10680650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(2-Chloropyridin-3-yl)morpholine CAS 54231-44-6 properties

An In-Depth Technical Guide to 4-(2-Chloropyridin-3-yl)morpholine (CAS 54231-44-6): Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS Number 54231-44-6, is a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This molecule uniquely combines two "privileged structures": a 2-chloropyridine ring and a morpholine moiety.[1] The 2-chloropyridine scaffold serves as a versatile synthetic intermediate, where the chlorine atom at the 2-position is activated towards nucleophilic substitution, providing a convenient handle for molecular elaboration.[2][3] Simultaneously, the morpholine ring is a widely recognized pharmacophore known to impart favorable physicochemical properties to drug candidates, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][4]

This technical guide offers a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into its core physicochemical and spectroscopic properties, provides a detailed examination of its synthesis and chemical reactivity, explores its applications as a building block in the design of bioactive molecules, and outlines essential safety and handling protocols.

Section 1: Physicochemical and Spectroscopic Profile

The precise characterization of a chemical entity is foundational to its application in research and development. This section details the key physical properties and the expected spectroscopic profile of this compound, which are critical for its identification, purity assessment, and quality control.

Core Physicochemical Properties

The fundamental properties of the compound are summarized in the table below. The solid physical state and recommended storage conditions are crucial for maintaining the compound's integrity over time.

| Property | Value | Reference |

| CAS Number | 54231-44-6 | [1] |

| Molecular Formula | C₉H₁₁ClN₂O | [5] |

| Molecular Weight | 198.65 g/mol | [5] |

| Appearance | Light brown solid | [6] |

| Physical State | Solid | [5][6] |

| Storage Condition | Sealed in dry, Store in refrigerator (2 to 8 °C) | [6] |

Spectroscopic and Analytical Characterization

A combination of spectroscopic methods is required for unambiguous structure elucidation and confirmation. While specific experimental spectra are proprietary to manufacturers, a theoretical analysis based on the known structure provides a reliable reference for researchers.

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons on the pyridine ring and the eight protons on the morpholine ring. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their splitting patterns dictated by coupling with adjacent protons. The morpholine protons will appear as two distinct multiplets in the upfield region (typically δ 3.0-4.0 ppm), corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.

-

¹³C NMR: The carbon NMR spectrum should display nine unique signals. Five signals will correspond to the carbons of the 2-chloropyridine ring in the aromatic region (δ 110-160 ppm). The remaining four signals in the aliphatic region (δ 45-70 ppm) will correspond to the two sets of inequivalent methylene carbons of the morpholine ring.

FT-IR spectroscopy is used to identify the functional groups within the molecule based on their characteristic vibrational frequencies.[1]

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Rationale |

| Aromatic C-H Stretch | 3000 - 3100 | Corresponds to the C-H bonds on the pyridine ring.[1] |

| Aliphatic C-H Stretch | 2850 - 3000 | Corresponds to the methylene (CH₂) groups of the morpholine ring.[1] |

| C=C and C=N Stretch | 1400 - 1600 | Characteristic stretching vibrations of the pyridine aromatic system.[1] |

| C-O-C Stretch | 1070 - 1115 | A strong absorption band from the ether linkage in the morpholine ring.[1] |

| C-Cl Stretch | 600 - 800 | Corresponds to the carbon-chlorine bond on the pyridine ring.[1] |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule. For this compound, the electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z ≈ 198.6. A characteristic isotopic pattern will be observed due to the presence of the chlorine atom, with a prominent [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Elemental analysis confirms the empirical formula by determining the mass percentages of its constituent elements. The theoretical composition provides a benchmark for assessing the purity of a synthesized sample.[1]

| Element | Theoretical Percentage (%) |

| Carbon (C) | 54.41 |

| Hydrogen (H) | 5.58 |

| Chlorine (Cl) | 17.84 |

| Nitrogen (N) | 14.10 |

| Oxygen (O) | 8.05 |

Section 2: Synthesis and Reactivity

Understanding the synthesis of this compound is crucial for its practical application and for designing derivatives. The primary synthetic pathway leverages the inherent reactivity of the 2-chloropyridine system.

Principle of Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most common and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction.[1] In this mechanism, the nitrogen atom of the pyridine ring acts as an electron-withdrawing group, which reduces the electron density at the ortho (C2) and para (C4) positions.[2] This electronic effect makes the carbon atom bonded to the chlorine at the C2 position highly electrophilic and susceptible to attack by a nucleophile, such as the secondary amine of morpholine.

The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][7] The aromaticity of the pyridine ring is temporarily broken and then restored upon the expulsion of the chloride leaving group.

References

- 1. This compound | 54231-44-6 | Benchchem [benchchem.com]

- 2. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. FCKeditor - Resources Browser [midyear.aza.org]

- 7. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(2-Chloropyridin-3-yl)morpholine molecular weight and formula

An In-Depth Technical Guide to 4-(2-Chloropyridin-3-yl)morpholine: Synthesis, Characterization, and Applications

Introduction

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and synthetic organic chemistry. Its structure, which uniquely combines a 2-chloropyridine moiety with a morpholine ring, positions it as a valuable building block for the development of novel pharmaceutical agents. The morpholine ring is a well-regarded "privileged structure" in drug discovery, often incorporated to enhance the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability, thereby improving its pharmacokinetic profile.[1][2] Concurrently, the substituted pyridine core provides a versatile scaffold for targeted interactions with a wide array of biological enzymes and receptors.[1]

This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. It details the compound's core physicochemical properties, outlines a robust synthetic methodology grounded in established chemical principles, describes modern techniques for its structural characterization, and explores its current and potential applications in the landscape of drug discovery.

Physicochemical and Structural Properties

The fundamental identity of this compound is defined by its molecular formula and weight, which are foundational for all quantitative experimental work. These core properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 54231-44-6 | |

| Molecular Formula | C₉H₁₁ClN₂O | [1][3] |

| Molecular Weight | 198.65 g/mol | [1][3] |

| Physical State | Solid | [3][4] |

| InChI Key | XCAZVILXVGXDMJ-UHFFFAOYSA-N |

The molecular architecture, featuring the fusion of the pyridine and morpholine rings, is depicted below.

Caption: Chemical structure of this compound.

Synthesis and Reaction Mechanism

The principal and most efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction.[1] This class of reaction is highly effective for substituting leaving groups on electron-deficient aromatic rings, such as a pyridine ring activated by an electron-withdrawing chlorine atom.

Underlying Mechanism

The SₙAr mechanism proceeds via a two-step addition-elimination pathway.

-

Nucleophilic Attack: The nitrogen atom of morpholine, acting as the nucleophile, attacks the carbon atom of the pyridine ring that is bonded to the chlorine atom. This is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex .[1] The negative charge is delocalized and stabilized by the electronegative nitrogen atom within the pyridine ring.

-

Leaving Group Elimination: The aromaticity of the pyridine ring is restored through the elimination of the chloride ion (the leaving group), yielding the final product.

The overall workflow for this synthesis is outlined in the diagram below.

Sources

Solubility Profile of 4-(2-Chloropyridin-3-yl)morpholine in Organic Solvents: A Technical Guide to Theory and Experimental Determination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to the successful design and optimization of synthetic routes, purification strategies, and formulation development. 4-(2-Chloropyridin-3-yl)morpholine (CAS No. 54231-44-6) is a heterocyclic compound of increasing interest in medicinal chemistry, serving as a versatile scaffold in the development of novel therapeutics.[1] This technical guide provides a comprehensive overview of the theoretical principles governing its solubility in organic solvents and presents detailed, field-proven experimental protocols for its empirical determination. We delve into the physicochemical properties of the molecule, offer a predictive solubility framework, and provide step-by-step methodologies for both equilibrium solubility testing and subsequent quantitative analysis by High-Performance Liquid Chromatography (HPLC).

Introduction and Physicochemical Context

This compound is a substituted pyridine derivative with a molecular formula of C₉H₁₁ClN₂O and a molecular weight of 198.65 g/mol .[1][2][3] Its structure, featuring a polar morpholine ring, a halogenated pyridine core, and two nitrogen atoms capable of acting as hydrogen bond acceptors, dictates its solubility behavior. The morpholine moiety is a well-established pharmacophore known to enhance aqueous solubility and metabolic stability in drug candidates.[1] Conversely, the chloropyridine ring introduces a degree of lipophilicity. This balance of hydrophilic and lipophilic character suggests a nuanced solubility profile across different classes of organic solvents.[4]

A thorough understanding of this profile is critical for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants remain in solution for optimal reaction kinetics.

-

Crystallization & Purification: Identifying suitable solvent/anti-solvent systems for effective purification and isolation of the final product.

-

Formulation: Choosing excipients and solvent systems for preclinical and clinical drug product development.

| Property | Value | Source |

| CAS Number | 54231-44-6 | [1] |

| Molecular Formula | C₉H₁₁ClN₂O | [1][2] |

| Molecular Weight | 198.65 g/mol | [1][2] |

| Physical State | Solid | [2][3] |

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[5][6] This rule states that a solute will dissolve best in a solvent that has a similar polarity and participates in similar intermolecular forces. The key structural features of this compound allow for a qualitative prediction of its solubility.

-

Hydrogen Bonding: The oxygen and two nitrogen atoms in the molecule can act as hydrogen bond acceptors. Therefore, it is expected to have good solubility in polar protic solvents (e.g., methanol, ethanol) that can act as hydrogen bond donors.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative chlorine, oxygen, and nitrogen atoms. This suggests favorable interactions with polar aprotic solvents (e.g., acetone, acetonitrile, DMSO), which also have strong dipoles.

-

Van der Waals Forces: The aromatic pyridine ring and hydrocarbon portions of the morpholine ring can interact via weaker van der Waals forces, allowing for some, albeit likely limited, solubility in nonpolar solvents (e.g., hexane, toluene).[6]

Based on this analysis, a predicted solubility trend is: Polar Protic > Polar Aprotic >> Nonpolar Aprotic

The following table provides a template for researchers to populate with empirical data, based on the protocols outlined in this guide.

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Protic | Methanol | High | User-determined |

| Ethanol | High | User-determined | |

| Isopropanol | Moderate-High | User-determined | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | User-determined |

| Acetonitrile (ACN) | Moderate | User-determined | |

| Acetone | Moderate | User-determined | |

| Ethyl Acetate | Low-Moderate | User-determined | |

| Dichloromethane (DCM) | Moderate | User-determined | |

| Nonpolar Aprotic | Toluene | Low | User-determined |

| Hexane | Very Low / Insoluble | User-determined | |

| Diethyl Ether | Low | User-determined |

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true equilibrium (thermodynamic) solubility of a compound is the Shake-Flask Method .[7] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute.[7][8] This approach is considered the gold standard and its principles are adapted from OECD Guideline 105.[9]

Workflow for Shake-Flask Solubility Determination

The following diagram illustrates the complete workflow for the shake-flask method, from preparation to final analysis.

Caption: Generalized workflow for equilibrium solubility determination.

Detailed Step-by-Step Protocol

Rationale: This protocol is designed to be self-validating. The use of excess solid ensures that the resulting solution is truly saturated. The extended agitation time is critical for reaching thermodynamic equilibrium, especially for compounds that dissolve slowly. Filtration is a mandatory step to prevent undissolved microparticles from artificially inflating the measured concentration.

-

Preparation:

-

Add an amount of this compound solid to a glass vial (e.g., 4 mL) that is visibly in excess of what is expected to dissolve (e.g., 10-20 mg).

-

Pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial.

-

Securely cap the vial. Prepare samples in triplicate for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment, typically 25°C ± 1°C.

-

Agitate the vials for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is fully established. The continuous presence of undissolved solid should be visually confirmed at the end of this period.

-

-

Separation of Saturated Solution:

-

Remove vials from the shaker and let them stand for 30 minutes to allow the bulk of the solid to settle.

-

To remove fine particulates, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes.

-

Carefully withdraw a portion of the clear supernatant using a glass or polypropylene syringe.

-

Immediately filter the supernatant through a chemically resistant 0.22 µm syringe filter (e.g., PTFE) into a clean HPLC vial. This step is crucial to remove any remaining microscopic solid particles.

-

-

Quantification (See Section 4):

-

Prepare one or more accurate dilutions of the filtered saturated solution with the mobile phase to bring the concentration into the linear range of the HPLC calibration curve.

-

Analyze the diluted sample(s) via HPLC-UV.

-

Calculate the concentration in the original saturated solution by applying the dilution factor.

-

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with UV detection is the gold standard for accurately quantifying the concentration of dissolved analytes in solubility studies due to its high resolution, sensitivity, and specificity.[10] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from any potential impurities or degradants.[10][11]

Proposed HPLC-UV Method Parameters

Rationale: A C18 column is chosen for its versatility in retaining moderately polar to nonpolar aromatic compounds.[10] A gradient elution starting with a higher aqueous component allows for good retention of the analyte, while the increasing organic component ensures elution in a reasonable time with good peak shape. Acetonitrile is often preferred over methanol as it typically provides sharper peaks and lower backpressure. A phosphate buffer is used to maintain a consistent pH, which is crucial for the reproducible retention of ionizable compounds like pyridines.[12][13] The detection wavelength should be set at a λmax of the compound for maximum sensitivity.

| Parameter | Recommended Condition |

| HPLC System | Standard system with quaternary pump, autosampler, and UV/PDA detector |

| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 6.5 |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-1 min: 10% B; 1-8 min: 10% to 90% B; 8-10 min: 90% B; 10.1-12 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at λmax (determine experimentally, likely ~260-280 nm) |

| Injection Volume | 5 µL |

| Diluent | 50:50 Water:Acetonitrile |

Protocol for Quantification

-

Stock Solution Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve it in the diluent in a 10 mL volumetric flask to create a ~1 mg/mL stock solution.

-

Calibration Curve: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range of the solubility samples (e.g., 1, 5, 10, 50, 100 µg/mL).

-

Analysis: Inject the calibration standards, followed by the diluted solubility samples.

-

Data Processing: Construct a calibration curve by plotting the peak area against the concentration of the standards. The curve must have a correlation coefficient (r²) of ≥ 0.999.

-

Calculation: Determine the concentration of the diluted solubility samples using the linear regression equation from the calibration curve. Multiply this value by the appropriate dilution factor to obtain the final solubility value in mg/mL.

Visualizing Intermolecular Forces in Solution

The solubility of this compound is governed by the balance of intermolecular forces between the solute and solvent molecules. The following diagram conceptualizes these interactions.

Caption: Solute-solvent interactions driving solubility.

Conclusion

References

-

Marques, M.R.C., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. Available from: [Link]

-

HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]

-

SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. Available from: [Link]

-

ResearchGate. (2018). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

Hoffman Fine Chemicals. CAS 54231-44-6 | this compound. Available from: [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Available from: [Link]

-

AZA Mid-Year Meeting. 54231-44-6 | this compound. Available from: [Link]

Sources

- 1. This compound | 54231-44-6 | Benchchem [benchchem.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. FCKeditor - Resources Browser [midyear.aza.org]

- 4. CAS 54231-36-6: 4-(3-Chloropyridin-2-yl)morpholine [cymitquimica.com]

- 5. chem.ws [chem.ws]

- 6. benchchem.com [benchchem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. oecd.org [oecd.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. helixchrom.com [helixchrom.com]

- 13. helixchrom.com [helixchrom.com]

1H NMR and 13C NMR spectra of 4-(2-Chloropyridin-3-yl)morpholine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(2-Chloropyridin-3-yl)morpholine

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed interpretation of its spectral data. The guide is grounded in the fundamental principles of NMR spectroscopy, explaining the causality behind chemical shifts and coupling patterns observed for both the chloropyridine and morpholine moieties. It includes a validated experimental protocol for data acquisition, predictive data tables, and a logical workflow to serve as a robust reference for the structural characterization of this and similar heterocyclic compounds.

Introduction

This compound (CAS No: 54231-44-6) is a heterocyclic compound that incorporates two key pharmacophores: a 2-chloropyridine ring and a morpholine ring.[1] The morpholine moiety is prevalent in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1] The substituted pyridine ring serves as a versatile scaffold for building complex molecular architectures with diverse biological activities. Accurate structural elucidation is paramount in the synthesis and application of such compounds, and NMR spectroscopy stands as the most powerful tool for unambiguous characterization in solution.

This guide offers a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By dissecting the electronic and steric influences of the substituents on each nucleus, we will assign the expected chemical shifts and spin-spin coupling patterns, providing a foundational dataset for researchers working with this molecule.

Caption: Molecular structure of this compound with atom numbering.

Theoretical Framework of NMR Spectroscopy

The interpretation of NMR spectra relies on three key parameters: chemical shift (δ), spin-spin coupling (J), and signal integration.

-

Chemical Shift (δ): The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a nucleus. Electron-withdrawing groups (e.g., -Cl, -O-, ring nitrogen) decrease the electron density around a nucleus, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups cause an upfield shift.

-

Spin-Spin Coupling (J): This phenomenon arises from the interaction of the magnetic moments of non-equivalent neighboring nuclei, causing signals to split into multiplets. The splitting pattern is described by the "n+1 rule," where 'n' is the number of equivalent neighboring protons. The magnitude of this interaction, the coupling constant (J) measured in Hertz (Hz), provides information about the dihedral angle and number of bonds between the coupled nuclei.

-

Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal. This allows for the determination of the relative ratio of different types of protons in the molecule.

The choice of deuterated solvent is also critical, as solvent-solute interactions can influence chemical shifts.[2][3][4] Chloroform-d (CDCl₃) is a common, relatively non-polar solvent and is used as the reference for the predictive data herein.

Experimental Protocol: A Self-Validating System

To ensure data integrity and reproducibility, the following detailed protocol for NMR analysis is recommended.

2.1. Sample Preparation

-

Weigh approximately 10-15 mg of high-purity this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Cap the NMR tube and vortex gently for 30 seconds or until the sample is fully dissolved.

-

Visually inspect the solution to ensure it is clear and free of particulate matter.

2.2. Instrumentation and Acquisition

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Temperature: Maintain a constant probe temperature, typically 298 K (25 °C), to ensure chemical shift stability.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 16 ppm (-2 to 14 ppm).

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full magnetization recovery, especially for quantitative analysis.

-

Number of Scans: 16 scans for a high signal-to-noise ratio.

-

Receiver Gain: Optimized automatically by the instrument.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').

-

Spectral Width: 240 ppm (-10 to 230 ppm).

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 scans or more, as the ¹³C nucleus is significantly less sensitive than ¹H.

Caption: Workflow for NMR spectral analysis.

¹H NMR Spectrum: Predictive Analysis

The ¹H NMR spectrum is expected to show three distinct signals for the pyridine ring protons and two signals for the morpholine ring protons.

-

Pyridine Protons (Aromatic Region, δ 7.0-8.5 ppm):

-

H-6 (δ ≈ 8.15 ppm, dd, J ≈ 4.8, 2.0 Hz, 1H): This proton is ortho to the electron-withdrawing ring nitrogen, resulting in significant deshielding and placing it furthest downfield. It will be split into a doublet of doublets (dd) by coupling to H-5 (ortho coupling, J ≈ 4.8 Hz) and H-4 (meta coupling, J ≈ 2.0 Hz).

-

H-4 (δ ≈ 7.60 ppm, dd, J ≈ 7.5, 2.0 Hz, 1H): This proton is para to the ring nitrogen and ortho to the morpholine group. It is split by H-5 (ortho coupling, J ≈ 7.5 Hz) and H-6 (meta coupling, J ≈ 2.0 Hz).

-

H-5 (δ ≈ 7.10 ppm, dd, J ≈ 7.5, 4.8 Hz, 1H): This proton is positioned between two other protons and will appear as a doublet of doublets from coupling to H-4 and H-6. It is expected to be the most upfield of the pyridine protons.

-

-

Morpholine Protons (Aliphatic Region, δ 3.0-4.0 ppm): The morpholine ring exists in a rapid chair-chair interconversion at room temperature. The protons on carbons adjacent to the oxygen are chemically distinct from those adjacent to the nitrogen.

-

H-2'/H-6' (δ ≈ 3.85 ppm, t, 4H): These four protons are on the carbons adjacent to the highly electronegative oxygen atom, causing them to be deshielded relative to the other morpholine protons. They typically appear as a complex multiplet that can resolve into an apparent triplet.[5]

-

H-3'/H-5' (δ ≈ 3.20 ppm, t, 4H): These four protons are on the carbons adjacent to the nitrogen atom, which is less electronegative than oxygen. The direct attachment of the nitrogen to the electron-deficient pyridine ring further influences their shift. They also appear as an apparent triplet.

-

¹³C NMR Spectrum: Predictive Analysis

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, all appearing as singlets.

-

Pyridine Carbons (δ 120-160 ppm):

-

C-2 (δ ≈ 158.0 ppm): This carbon is directly attached to the electronegative chlorine atom and the ring nitrogen, causing it to be the most deshielded carbon of the pyridine ring.[6]

-

C-6 (δ ≈ 148.5 ppm): Being alpha to the ring nitrogen, this carbon is significantly deshielded.

-

C-3 (δ ≈ 140.0 ppm): This carbon is attached to the nitrogen of the morpholine ring and is deshielded due to this substitution.

-

C-4 (δ ≈ 137.5 ppm): This carbon's chemical shift is influenced by its position relative to the nitrogen and other substituents.

-

C-5 (δ ≈ 121.0 ppm): This carbon is expected to be the most shielded of the pyridine carbons, appearing furthest upfield in the aromatic region.

-

-

Morpholine Carbons (δ 45-70 ppm):

-

C-2'/C-6' (δ ≈ 66.5 ppm): These carbons are adjacent to the oxygen atom and are therefore significantly deshielded.[7][8]

-

C-3'/H-5' (δ ≈ 50.5 ppm): These carbons are adjacent to the nitrogen. The direct attachment to the pyridine ring causes a downfield shift compared to unsubstituted morpholine.[7][8]

-

Data Summary

The predicted NMR data are summarized in the tables below for quick reference.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Atom Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 | 8.15 | dd | J = 4.8, 2.0 | 1H |

| H-4 | 7.60 | dd | J = 7.5, 2.0 | 1H |

| H-5 | 7.10 | dd | J = 7.5, 4.8 | 1H |

| H-2', H-6' | 3.85 | t (apparent) | J ≈ 4.7 | 4H |

| H-3', H-5' | 3.20 | t (apparent) | J ≈ 4.7 | 4H |

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Atom Position | Predicted δ (ppm) |

| C-2 | 158.0 |

| C-6 | 148.5 |

| C-3 | 140.0 |

| C-4 | 137.5 |

| C-5 | 121.0 |

| C-2', C-6' | 66.5 |

| C-3', C-5' | 50.5 |

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a distinct and interpretable set of signals that are fully consistent with its molecular structure. The downfield aromatic signals confirm the substituted pyridine ring, with splitting patterns allowing for unambiguous assignment of each proton. The two characteristic multiplets in the aliphatic region confirm the morpholine moiety, with chemical shifts clearly differentiating the protons adjacent to the oxygen versus the nitrogen. This guide provides a robust framework for the spectral interpretation of this compound, underscoring the power of NMR spectroscopy as a primary tool for structural validation in chemical and pharmaceutical research.

References

-

Taylor & Francis Online. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

-

Taylor & Francis Online. Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

-

Reddit. How does solvent choice effect chemical shift in NMR experiments?. [Link]

-

J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]

-

Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. [Link]

-

Canadian Science Publishing. Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. [Link]

-

Canadian Science Publishing. Morpholines: stereochemistry and preferred steric course of quaternization. [Link]

-

Wiley Online Library. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

-

SpectraBase. 2-Chloropyridine - 13C NMR - Chemical Shifts. [Link]

-

ResearchGate. Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl) Morpholine. [Link]

-

Hoffman Fine Chemicals. CAS 54231-44-6 | this compound. [Link]

-

AZA Mid-Year Meeting. 54231-44-6 | this compound. [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

Sources

- 1. This compound | 54231-44-6 | Benchchem [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. reddit.com [reddit.com]

- 5. acdlabs.com [acdlabs.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Mass Spectrometric Analysis of 4-(2-Chloropyridin-3-yl)morpholine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mass spectrometric analysis of 4-(2-Chloropyridin-3-yl)morpholine, a heterocyclic compound of interest in medicinal chemistry and synthetic research.[1] We move beyond procedural lists to explain the causal reasoning behind analytical choices, focusing on electrospray ionization (ESI) as the preferred method. This document details a comprehensive workflow, from sample preparation to in-depth spectral interpretation, including the prediction of fragmentation pathways. By grounding our protocol in established principles of ion chemistry, we offer a robust, self-validating framework for the structural elucidation and characterization of this molecule and its analogs. Key spectral features, including the protonated molecular ion and characteristic fragment ions, are summarized, and a visual map of the fragmentation cascade is provided to aid in analysis.

Introduction to this compound and its Analytical Significance

This compound is a substituted pyridine derivative incorporating a morpholine ring. The structure combines the electrophilic nature of a chloropyridine ring with the pharmacologically favorable morpholine moiety, a common pharmacophore in drug design known for its beneficial pharmacokinetic properties.[1][2] The molecule's molecular formula is C9H11ClN2O, with a monoisotopic mass of approximately 198.056 Da.[3]

Accurate characterization of such molecules is paramount in drug discovery and development for identity confirmation, purity assessment, and metabolite identification. Mass spectrometry (MS) stands out as a primary analytical tool due to its exceptional sensitivity and specificity, providing precise molecular weight determination and invaluable structural information through fragmentation analysis.[4] This guide focuses on elucidating the structure of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

The Rationale for Electrospray Ionization (ESI)

For a molecule like this compound, Electrospray Ionization (ESI) is the superior ionization technique. ESI is a "soft ionization" method, meaning it imparts minimal excess energy to the analyte, thus keeping the molecule intact and ensuring the molecular ion is readily observed.[4][5][6] The choice of ESI is underpinned by the molecule's chemical nature:

-

Polarity and Basicity: The presence of two nitrogen atoms, particularly the secondary amine within the morpholine ring, makes the molecule basic. This allows it to readily accept a proton in the acidic mobile phases typically used in reversed-phase liquid chromatography, forming a stable protonated molecule, [M+H]+.

-

Thermal Lability: While not excessively fragile, many complex organic molecules can degrade under high-temperature conditions. ESI operates at atmospheric pressure and near-ambient temperature, preserving the molecule's integrity during its transition from the liquid to the gas phase.[4][5]

Positive ion mode ESI ([ESI+]) is selected to capitalize on the ease of protonation of the nitrogen atoms, which is the most likely ionization pathway.

Experimental Design: A Validated Workflow

A robust analytical method requires careful optimization of each stage. The following protocol is designed to be a self-validating system for the analysis of this compound.

Sample and Mobile Phase Preparation

-

Sample Preparation: Dissolve a 1 mg/mL stock solution of this compound in methanol or acetonitrile. Further dilute this stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

-

Mobile Phase A: Prepare a solution of 0.1% formic acid in HPLC-grade water. The formic acid serves to acidify the mobile phase, promoting the protonation of the analyte for efficient ESI+ ionization.

-

Mobile Phase B: Prepare a solution of 0.1% formic acid in HPLC-grade acetonitrile.

Liquid Chromatography (LC) Parameters

The goal of the LC method is to retain and elute the analyte as a sharp, symmetrical peak, separating it from any impurities or matrix components.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a standard choice for molecules of this polarity.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 5% B

-

1-7 min: Ramp to 95% B

-

7-9 min: Hold at 95% B

-

9-9.1 min: Return to 5% B

-

9.1-12 min: Equilibrate at 5% B

-

-

Injection Volume: 2-5 µL.

-

Column Temperature: 40 °C.

Mass Spectrometry (MS) Parameters

These parameters are starting points and should be optimized for the specific instrument in use.

-

Ionization Mode: ESI Positive (+)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 600 L/hr

-

Acquisition Mode:

-

Full Scan (MS1): Scan from m/z 50 to 400 to detect the protonated molecular ion.

-

Tandem MS (MS/MS): Isolate the precursor ion ([M+H]+) and subject it to Collision-Induced Dissociation (CID) with argon gas. A collision energy ramp (e.g., 10-40 eV) is recommended to observe the full range of fragment ions.

-

Data Analysis and Spectral Interpretation

The Protonated Molecule [M+H]+ and its Isotopic Pattern

The first step in spectral analysis is identifying the protonated molecule.

-

Expected m/z: The monoisotopic mass of C9H11ClN2O is ~198.056 Da. The protonated molecule, [C9H12ClN2O]+, will therefore appear at m/z 199.063 .

-

Chlorine Isotopic Signature: A crucial confirmation of identity comes from the natural isotopic abundance of chlorine. Chlorine exists as two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[7] This results in a characteristic isotopic pattern for any chlorine-containing ion. You will observe a peak at m/z 199.063 (the A peak, containing ³⁵Cl) and a second peak at m/z 201.060 (the A+2 peak, containing ³⁷Cl) with an intensity ratio of approximately 3:1.[7] Observing this pattern is a strong validation of the elemental composition.

MS/MS Fragmentation Pathway Analysis

Collision-Induced Dissociation (CID) of the m/z 199 precursor ion will induce fragmentation at the most labile bonds. For this compound, the fragmentation is dictated by the stability of the resulting ions and neutral losses. The primary fragmentation pathways are expected to involve the morpholine ring and the bond connecting it to the pyridine ring.

-

Key Fragmentation 1: Loss of the Morpholine Ring. The most common fragmentation pathway for morpholine-containing compounds is the cleavage of the C-N bond connecting the morpholine ring to the pyridine scaffold. This would result in the loss of a neutral morpholine radical, but a more likely pathway involves a rearrangement and loss of a stable neutral molecule. A characteristic loss for morpholine derivatives is the neutral loss of C4H8NO (86.06 Da) or C4H9NO (87.07 Da).[8] However, a more direct cleavage would be the loss of the entire morpholine ring as a neutral species (C4H8O + NH), leading to the formation of the 2-chloro-3-aminopyridine ion.

-

Key Fragmentation 2: Ring Opening of Morpholine. A highly probable pathway involves the cleavage across the morpholine ring. A retro-Diels-Alder (RDA)-type fragmentation is not possible, but cleavage alpha to the oxygen and nitrogen can occur. The loss of a C2H4O (ethylene oxide, 44.03 Da) neutral molecule is a characteristic fragmentation of the morpholine ring, leading to a stable ion.

-

Key Fragmentation 3: Cleavage of the Pyridine Ring. While less common under soft ESI-CID conditions, fragmentation of the chloropyridine ring itself can occur, often initiated by the loss of the chlorine atom or a molecule of HCl.[7]

Visualizing the Fragmentation Cascade

The logical flow of fragmentation from the parent ion to its daughter ions can be visualized using a directed graph.

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated this compound.

Summary of Key Spectral Features

| m/z (Da) | Proposed Formula | Description | Causality |

| 199.063 | [C9H12ClN2O]+ | Protonated Molecule [M+H]+ | Protonation of a basic nitrogen atom during ESI. |

| 201.060 | [C9H12³⁷ClN2O]+ | A+2 Isotope Peak | Natural abundance of the ³⁷Cl isotope. Confirms presence of one chlorine atom. |

| 155.032 | [C7H8ClN2]+ | Fragment B | Loss of neutral ethylene oxide (C2H4O) from the morpholine ring. A common pathway for six-membered rings containing oxygen. |

| 113.003 | [C5H4ClN]+ | Fragment A | Loss of the entire morpholine moiety (C4H9NO). Cleavage of the C-N bond between the rings. |

| 86.060 | [C4H8NO]+ | Fragment C | Morpholine cation fragment resulting from cleavage of the C-N bond, with the charge retained on the morpholine fragment. |

| 78.034 | [C5H4N]+ | Fragment D | Loss of a chlorine radical from Fragment A (m/z 113). |

Conclusion

This guide outlines an authoritative and scientifically-grounded approach to the mass spectrometric analysis of this compound. By leveraging the principles of electrospray ionization and collision-induced dissociation, a skilled analyst can confirm the molecule's identity with high confidence. The key diagnostic markers are the protonated molecule at m/z 199.063, its corresponding A+2 isotope peak at m/z 201.060, and the characteristic fragment ions resulting from the loss of ethylene oxide (m/z 155.032) and the entire morpholine group (m/z 113.003). This methodology provides a robust template for the characterization of related heterocyclic compounds, supporting the rigorous demands of modern chemical and pharmaceutical research.

References

-

Richards, A. L., et al. (2010). Determination of heterocyclic amines by pneumatically assisted electrospray liquid chromatography-mass spectrometry. PubMed. Available at: [Link]

-

Better Chemtech. (2023). What is the mass spectrum of 2-Chloropyridine?. Hangzhou Better Chemtech Ltd. Blog. Available at: [Link]

-

Zhan, H., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: Experimental and theoretical approaches. ResearchGate. Available at: [Link]

-

Hoffman Fine Chemicals. CAS 54231-44-6 | this compound. Available at: [Link]

-

Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7977, 2-Chloropyridine. Available at: [Link]

-

Wikipedia. Electrospray ionization. Available at: [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Available at: [Link]

-

Acquavia, M. A., et al. (2023). Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available at: [Link]

-

Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

Sources

- 1. This compound | 54231-44-6 | Benchchem [benchchem.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. yufengchemicals.com [yufengchemicals.com]

- 8. preprints.org [preprints.org]

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-chloro-3-morpholinopyridine

Executive Summary

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of 2-chloro-3-morpholinopyridine, a heterocyclic compound of interest in pharmaceutical research and development. As a Senior Application Scientist, this document moves beyond a simple recitation of spectral data, offering a foundational understanding of the molecule's vibrational properties rooted in its unique structure. We will dissect the molecule into its constituent functional groups—the substituted pyridine ring, the morpholine moiety, and the carbon-chlorine bond—to predict and interpret its infrared spectrum. This guide details a robust experimental protocol for acquiring high-quality Fourier Transform Infrared (FT-IR) spectra and presents a thorough interpretation of the key absorption bands. The methodologies and interpretations are designed to be self-validating, providing researchers and drug development professionals with a reliable framework for the characterization and quality control of this compound.

Introduction to the Spectroscopic Analysis of 2-chloro-3-morpholinopyridine

The Molecule: Structure and Significance

2-chloro-3-morpholinopyridine is a substituted pyridine derivative featuring a chlorine atom at the 2-position and a morpholine ring at the 3-position. The pyridine core is a fundamental scaffold in medicinal chemistry, and its derivatives are known for a wide array of biological activities. The morpholine group is frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and overall pharmacological profile[1]. The presence of the chloro-substituent further modulates the electronic properties of the pyridine ring, influencing its reactivity and potential as a synthetic intermediate[2]. Accurate and reliable analytical methods are therefore critical for confirming the identity, purity, and stability of this molecule throughout the drug development lifecycle.

The Role of Infrared Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending, rocking). The resulting IR spectrum is a unique molecular "fingerprint," providing definitive structural information. For a molecule like 2-chloro-3-morpholinopyridine, IR spectroscopy serves as a rapid, non-destructive method to:

-

Confirm the presence of key functional groups.

-

Verify the successful synthesis and purity of the compound.

-

Identify potential impurities or degradation products.

-

Study intermolecular interactions, such as hydrogen bonding.

Molecular Structure and Predicted Vibrational Modes

The infrared spectrum of 2-chloro-3-morpholinopyridine is a composite of the vibrational modes of its three primary structural components. A thorough analysis requires understanding the characteristic frequencies of each part.

Dissecting the Molecule

-

The Pyridine Ring: As an aromatic heterocycle, the pyridine ring exhibits several characteristic vibrations. These include C-H stretching above 3000 cm⁻¹, and a series of C=C and C=N in-ring stretching vibrations typically found in the 1600-1400 cm⁻¹ region[3][4]. The substitution pattern on the ring influences the exact position and intensity of C-H out-of-plane (oop) bending bands in the 900-675 cm⁻¹ range[3].

-

The Morpholine Moiety: This saturated heterocyclic ring contributes distinct aliphatic C-H stretching bands below 3000 cm⁻¹. The morpholine structure includes C-O-C and C-N-C linkages, which give rise to characteristic stretching vibrations. Extensive studies on morpholine have identified its symmetric and asymmetric N–CH₂ and O–CH₂ stretching vibrations, which are typically observed in the 2970-2830 cm⁻¹ range[5][6].

-

The Carbon-Chlorine Bond: The C-Cl stretch for chloro-aromatic compounds is typically observed as a strong band in the 850-550 cm⁻¹ region of the spectrum[7][8]. Its exact position can be influenced by coupling with other vibrations.

Spectral Interpretation and Peak Assignment

The interpretation of the spectrum involves assigning the observed absorption bands to specific molecular vibrations. The spectrum can be broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).

Detailed Analysis of Key Spectral Regions

-

C-H Stretching Region (3100-2800 cm⁻¹):

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): Expect one or more weak to medium intensity bands just above 3000 cm⁻¹. These are characteristic of the C-H bonds on the pyridine ring.[4]

-

Aliphatic C-H Stretch (3000-2800 cm⁻¹): Several medium to strong bands are expected just below 3000 cm⁻¹. These arise from the symmetric and asymmetric stretching of the -CH₂- groups within the morpholine ring.[9] Specifically, bands around 2960 cm⁻¹ and 2850 cm⁻¹ are characteristic of asymmetric and symmetric CH₂ stretching, respectively.

-

-

Ring and Double Bond Region (1600-1400 cm⁻¹):

-

C=C and C=N Ring Stretching (1600-1550 cm⁻¹): The pyridine ring will produce two or more sharp, medium-to-strong intensity bands in this region due to the stretching of the carbon-carbon and carbon-nitrogen double bonds.[3][10]

-

CH₂ Scissoring/Bending (1470-1440 cm⁻¹): A distinct band corresponding to the scissoring (bending) vibration of the methylene groups in the morpholine ring should appear here.

-

-

Fingerprint Region (<1400 cm⁻¹): This region contains a wealth of complex, overlapping bands, but key vibrations can be identified.

-

C-O-C and C-N-C Stretching (1200-1000 cm⁻¹): The morpholine ring will exhibit strong, characteristic bands in this region. A particularly strong band due to the asymmetric C-O-C stretch is expected around 1115 cm⁻¹. The C-N stretching of the tertiary amine (both within the morpholine and connecting to the pyridine ring) will also contribute here.

-

Aromatic C-H Out-of-Plane (oop) Bending (900-700 cm⁻¹): The substitution pattern on the pyridine ring gives rise to strong bands in this area. The precise location is highly diagnostic of the arrangement of substituents.

-

C-Cl Stretching (850-550 cm⁻¹): A medium to strong intensity band is expected in this lower frequency range, corresponding to the stretching vibration of the carbon-chlorine bond.[8]

-

Tabulated Summary of Expected Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Origin | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Pyridine Ring | Weak to Medium |

| 2970 - 2830 | C-H Stretch (Asymmetric & Symmetric) | Morpholine -CH₂- | Medium to Strong |

| 1600 - 1550 | C=C and C=N Stretch | Pyridine Ring | Medium to Strong |

| 1470 - 1440 | -CH₂- Bend (Scissoring) | Morpholine Ring | Medium |

| 1300 - 1200 | C-N Stretch | Aryl-N (Pyridine-Morpholine) | Medium to Strong |

| 1150 - 1050 | C-O-C Asymmetric Stretch | Morpholine Ring | Strong, Sharp |

| 900 - 700 | C-H Out-of-Plane Bend | Substituted Pyridine Ring | Strong |

| 850 - 550 | C-Cl Stretch | Aryl-Cl | Medium to Strong |

Self-Validation and Quality Control

The trustworthiness of a spectroscopic analysis relies on self-validation. For 2-chloro-3-morpholinopyridine, this involves ensuring the observed spectrum aligns with theoretical expectations and is free from confounding signals.

-

Purity Confirmation: The absence of unexpected peaks is a primary indicator of sample purity. For instance, a broad band in the 3500-3200 cm⁻¹ region could indicate the presence of water or a secondary amine impurity (N-H stretch). The presence of a strong carbonyl (C=O) band around 1700 cm⁻¹ would suggest an oxidized impurity or a starting material from certain synthetic routes.

-

Correlation with Theoretical Models: For absolute confirmation, the experimental spectrum can be compared to a spectrum predicted by computational methods, such as Density Functional Theory (DFT). Such calculations can provide theoretical vibrational frequencies that, when appropriately scaled, show excellent agreement with experimental data and can help assign complex vibrations in the fingerprint region.[11]

Conclusion

Infrared spectroscopy is a powerful and definitive tool for the structural characterization of 2-chloro-3-morpholinopyridine. By understanding the characteristic vibrational frequencies of the pyridine ring, the morpholine moiety, and the C-Cl bond, a detailed and reliable interpretation of the experimental spectrum is achievable. The ATR-FT-IR protocol detailed herein provides a rapid, robust, and reproducible method for acquiring high-quality data suitable for identity confirmation, purity assessment, and quality control in a research and pharmaceutical development setting.

References

-

Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC - PubMed Central. (2023). Journal of Physical Chemistry Letters. [Link]

-

Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. (2023). ACS Publications. [Link]

-

Vibrational Sum-Frequency Generation Study of Morpholine at Air–Liquid and Air–Solution Interfaces. (2016). ACS Publications. [Link]

-

The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. (n.d.). NRC Research Press. [Link]

-

Structure activity relationship, vibrational spectral investigation and molecular docking analysis of anti-neuronal drug 4-(2-Aminoethyl) Morpholine. (2018). ResearchGate. [Link]

-

Pyridine, 2-phenyl-. (n.d.). NIST WebBook. [Link]

-

Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (1966). CHIMIA. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2021). Chemistry LibreTexts. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

-

The infrared spectra of complexes of transition metal halides with substituted pyridines. (1963). Inorganica Chimica Acta. [Link]

-

Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region. (1965). ACS Publications. [Link]

-

Morpholine. (n.d.). PubChem. [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. [Link]

-

Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. [Link]

-

Pyridine, 2-chloro-. (n.d.). NIST WebBook. [Link]

-

Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. (2010). PubMed. [Link]

Sources

- 1. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chimia.ch [chimia.ch]

- 11. researchgate.net [researchgate.net]

The Architectural Logic of Bio-Potency: A Technical Guide to Morpholine-Containing Pyridine Derivatives

Introduction: The Strategic Union of Morpholine and Pyridine

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is a continuous endeavor to enhance efficacy, selectivity, and pharmacokinetic profiles. The strategic combination of distinct chemical scaffolds is a cornerstone of modern drug design. This guide delves into the synergistic potential of two such scaffolds: the saturated heterocycle, morpholine, and the aromatic heterocycle, pyridine.

The morpholine ring is frequently incorporated into bioactive molecules not merely as a structural component, but as a functional modulator.[1] Its presence often confers advantageous physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for a compound's journey through a biological system.[2] The weak basicity of the morpholine nitrogen (pKa of the ring is similar to the pH of blood) can enhance solubility and permeability across biological membranes, including the blood-brain barrier.[2] Conversely, the pyridine ring offers a versatile, electron-deficient aromatic core that can engage in a variety of molecular interactions, including hydrogen bonding and π-stacking, with biological targets.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities.[3][4][5]

This guide provides an in-depth exploration of the biological activities stemming from the hybridization of these two moieties. We will examine their anticancer, anti-inflammatory, and antimicrobial properties, elucidating the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Part 1: Anticancer Activity - Targeting Cellular Proliferation Pathways

The uncontrolled proliferation of cancer cells is often driven by aberrant signaling pathways. Morpholine-containing pyridine derivatives have emerged as potent inhibitors of these pathways, with a particular focus on the PI3K/Akt/mTOR cascade, a central regulator of cell growth, survival, and metabolism.[6][7]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling network that is frequently overactive in many types of cancer, promoting tumor growth and reducing apoptosis.[7] The morpholine moiety has been identified as a key pharmacophore for interacting with the kinase domain of PI3K.[6]

Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][8] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is activated through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).[3][4] Activated Akt then phosphorylates a multitude of downstream targets that collectively promote cell survival, proliferation, and inhibit apoptosis.[4][8] Certain morpholine-pyridine derivatives function as competitive inhibitors at the ATP-binding site of the p110 catalytic subunit of PI3K, effectively halting this cascade at its origin.[6][8] This blockade prevents the activation of Akt and its downstream effectors, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[6][9]

Caption: PI3K/Akt/mTOR signaling pathway and point of inhibition.

Structure-Activity Relationship (SAR) Insights

SAR studies reveal that structural modifications significantly impact the anticancer potency of these derivatives.[10]

-

The Morpholine Scaffold: The morpholine ring is often crucial for PI3K inhibitory activity and for conferring favorable pharmacokinetic properties.[6][10] Its oxygen atom can act as a hydrogen bond acceptor, anchoring the molecule in the kinase hinge region.

-

Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine core modulate activity. Electron-withdrawing groups can enhance potency. Linking the pyridine to other heterocyclic systems, such as quinazolines or pyrimidines, has been shown to produce compounds with significant cytotoxic activity against various cancer cell lines.[8][11]

-

Linker Moiety: The linker connecting the morpholine and pyridine rings influences the molecule's conformation and ability to fit into the target's binding pocket. Flexible linkers like piperazine are commonly employed.[12]

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), a measure of the drug concentration required to inhibit a biological process by 50%. The MTT assay is a standard colorimetric method used to determine these values in cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |

| Pyridine-Ureas (8e) | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 | [13] |

| Pyridine-Ureas (8n) | MCF-7 (Breast) | 1.88 | Doxorubicin | 1.93 | [13] |

| Morpholine-Quinazoline (AK-10) | MCF-7 (Breast) | 3.15 | Colchicine | >10 | [8][11] |

| Morpholine-Quinazoline (AK-10) | A549 (Lung) | 8.55 | Colchicine | >10 | [8][11] |

| Morpholine-Quinazoline (AK-3) | MCF-7 (Breast) | 6.44 | Colchicine | >10 | [8][11] |

| Triazene-Morpholine Chalcone | MDA-MB-231 (Breast) | 20 | - | - | [9] |

| Triazene-Morpholine Chalcone | SW480 (Colon) | 12.5 | - | - | [9] |

Note: IC₅₀ values are highly dependent on experimental conditions and cell lines used.

Experimental Protocol: MTT Assay for Cytotoxicity

The choice of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on its reliability and direct correlation between mitochondrial metabolic activity and cell viability.[14] In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to purple, insoluble formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[14]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the morpholine-pyridine test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[15]

-

MTT Addition: After incubation, remove the treatment medium and add 50 µL of MTT solution (typically 5 mg/mL in PBS, diluted in serum-free medium) to each well.[16]

-

Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14][15]

-

Solubilization: Carefully aspirate the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[15][16]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 490-590 nm.[15]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Part 2: Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, cardiovascular disease, and cancer.[17] Morpholine-containing pyridine derivatives have demonstrated significant potential as anti-inflammatory agents, primarily by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

Mechanism of Action: Downregulation of Inflammatory Mediators

Inflammation is a complex biological response involving the activation of immune cells like macrophages. Upon stimulation by agents such as lipopolysaccharide (LPS), macrophages upregulate the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[17] These enzymes produce large amounts of NO and prostaglandins, respectively, which are key mediators of the inflammatory response.

Certain morpholinopyrimidine derivatives have been shown to inhibit the production of NO in LPS-stimulated macrophage cells at non-cytotoxic concentrations. Mechanistic studies revealed that these compounds dramatically reduce the mRNA and protein expression of both iNOS and COX-2, thereby suppressing the inflammatory cascade at the transcriptional level.[17]

Quantitative Data: Inhibition of Paw Edema

The carrageenan-induced paw edema model in rodents is a classical and highly reproducible in vivo assay for evaluating the efficacy of acute anti-inflammatory agents.[2][18] The injection of carrageenan induces a biphasic inflammatory response characterized by swelling (edema), which can be quantified.[18]

| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference Compound | Dose (mg/kg) | Inhibition (%) | Reference |

| Pyridinone Deriv. A | 20 | 67% | Indomethacin | 10 | 60% | [18] |

| Pyridinone Deriv. B | 400 | ~55% | Indomethacin | 10 | 60% | [18] |

| Pyridinone Deriv. C | 200 | ~48% | Indomethacin | 10 | 60% | [18] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is selected because it effectively mimics the physiological and biochemical features of acute inflammation, allowing for a robust assessment of a compound's therapeutic potential.[19]

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (180-200g) to laboratory conditions for at least one week, with free access to food and water.[2]

-

Grouping: Randomly divide the animals into groups (n=6): Vehicle Control (e.g., saline), Positive Control (e.g., Indomethacin, 10 mg/kg), and Test Compound groups (various doses).[2]

-

Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[2]

-

Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour prior to the carrageenan injection.[2]

-

Induction of Edema: Inject 0.1 mL of 1% (w/v) lambda carrageenan solution in sterile saline into the subplantar region of the right hind paw of each rat.[2][20]

-

Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection using the plethysmometer.[2]

-

Data Analysis: Calculate the increase in paw volume (Edema = Vₜ - V₀) for each animal. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group.

Caption: Workflow for the carrageenan-induced paw edema assay.

Part 3: Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of new classes of antimicrobial agents. Morpholine-containing pyridine derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[21][22]

Mechanism of Action

The precise mechanisms of antimicrobial action can vary. Some heterocyclic compounds are known to interfere with microbial cell wall synthesis, disrupt membrane integrity, or inhibit essential enzymes.[14] For example, some azole derivatives containing morpholine and pyridine nuclei have demonstrated potent activity against Mycobacterium species and various fungi.[21] The combination of these heterocyclic systems can lead to compounds that target multiple microbial processes.

Quantitative Data: In Vitro Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a standardized technique for determining MIC values.[21]

| Compound Class | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |

| Morpholine-Pyridine-Triazole (12) | M. smegmatis | 15.6 | - | - | [10][21] |

| Morpholine-Pyridine-Triazole (12) | P. aeruginosa | 250 | - | - | [10][21] |

| Morpholine Derivative (6) | B. anthracis | 6.25 | - | - | [23] |

| Morpholine Derivative (6) | P. orientalis | 6.25 | - | - | [23] |

| Pyrido[2,3-d]pyrimidine (5c) | S. aureus | 0.48 - 3.91 | - | - | [11] |

| Pyrido[2,3-d]pyrimidine (5c) | E. coli | 0.48 - 3.91 | - | - | [11] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is chosen for its efficiency, scalability (using 96-well plates), and its ability to provide a quantitative measure (MIC) of a compound's antimicrobial potency against specific pathogens.[1][24]

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 2x concentrated stock solution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).[6]

-

Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to all wells. Pipette 100 µL of the 2x compound stock into the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10.[6] This creates a range of compound concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the wells.[21]

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (columns 1-11). Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).[6]

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.[1]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[21] This can also be determined by measuring the optical density with a plate reader.[24]

Conclusion

The strategic fusion of morpholine and pyridine scaffolds has yielded a rich chemical space populated by molecules with profound and diverse biological activities. As demonstrated, these derivatives are potent anticancer agents targeting key signaling pathways like PI3K/Akt/mTOR, effective modulators of the inflammatory response, and promising leads in the fight against microbial resistance. The morpholine moiety consistently provides benefits to the pharmacokinetic profile, while the substituted pyridine core allows for fine-tuning of the pharmacodynamic interactions. The experimental frameworks detailed herein—cytotoxicity, anti-inflammatory, and antimicrobial assays—represent the foundational tools for validating the therapeutic potential of these compounds. Future research should continue to explore novel substitutions and hybrid structures to optimize potency and selectivity, paving the way for the development of next-generation therapeutics.

References

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

-

Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

-

Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. [Link]

-

MTT (Assay protocol). (2023). Protocols.io. [Link]

-

Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (n.d.). ResearchGate. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]

-

Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]

-

A schematic diagram of the PI3K/AKT/mTOR pathway. (n.d.). ResearchGate. [Link]

-